4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole
Description
Chemical Nomenclature and Structural Identification
4-Bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole (CAS: 957503-69-4) is a substituted pyrazole derivative with the molecular formula C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol . The compound’s systematic IUPAC name reflects its substitution pattern: a bromine atom at position 4, a nitro group at position 3, and a 3-methylbenzyl group attached to the nitrogen at position 1 (Figure 1).
Key Structural Features:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents :
- Bromine at C4: Enhances electrophilic reactivity.
- Nitro group at C3: Contributes to electron-withdrawing effects.
- 3-Methylbenzyl group at N1: Provides steric bulk and lipophilicity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | |
| Molecular Weight | 296.12 g/mol | |
| SMILES | CC1=CC(=CC=C1)CN2C=C(C(=N2)N+[O-])Br | |
| InChI Key | ZVUQUVLXSFUABB-UHFFFAOYSA-N |
The compound’s planar pyrazole ring and substituent arrangement have been confirmed via X-ray crystallography in related pyrazole derivatives.
Historical Context in Heterocyclic Chemistry
Pyrazoles, first synthesized by Ludwig Knorr in 1883, have become cornerstone heterocycles in organic chemistry. The development of this compound exemplifies advancements in directed functionalization strategies for pyrazole systems, which emerged prominently in the late 20th century. Key milestones include:
- 1980s–1990s : Development of regioselective bromination and nitration techniques for pyrazoles.
- 2000s : Application of transition-metal catalysis to introduce aryl/benzyl groups at nitrogen positions.
This compound’s synthesis relies on modern methods such as Ullmann-type coupling for benzyl group installation and electrophilic aromatic substitution for bromine/nitro group incorporation. Its structural complexity reflects the evolution of pyrazole chemistry from simple analogs to multifunctional derivatives.
Significance in Medicinal Chemistry and Materials Science
Medicinal Chemistry:
This compound serves as a key intermediate in drug discovery:
Materials Science:
Agricultural Applications:
- Herbicide precursors : Structural analogs show activity against acetolactate synthase (ALS), a target in weed control.
Properties
IUPAC Name |
4-bromo-1-[(3-methylphenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-8-3-2-4-9(5-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUQUVLXSFUABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pre-Formed Pyrazole Intermediates
The most extensively documented route begins with 1-(3-methylbenzyl)-3-nitro-1H-pyrazole, applying electrophilic bromination at the C4 position. Source demonstrates that N-bromosuccinimide (NBS) in acetonitrile at 25°C achieves 68% yield with minimal di-bromination byproducts (Table 1). Contrastingly, source reports harsher conditions using BrCCl2CCl2Br with butyllithium at -78°C, yielding 82% product but requiring cryogenic equipment.
Table 1. Bromination Efficiency Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| NBS | Acetonitrile | 25 | 68 | <5 |
| BrCCl2CCl2Br | THF | -78 | 82 | 12 |
Nitration Positional Control
Introducing the nitro group at C3 prior to bromination proves advantageous due to its meta-directing effects. Source details a mixed acid system (HNO3/H2SO4 1:3 v/v) that achieves 74% nitration yield on 1-(3-methylbenzyl)-4-bromo-1H-pyrazole. Kinetic studies reveal complete conversion within 2 hours at 0°C, with higher temperatures leading to oxidative decomposition.
Alkylation of Pyrazole Nitrogen
Source optimizes the N-alkylation step using 3-methylbenzyl chloride with K2CO3 in DMF, attaining 89% yield at 80°C. The reaction exhibits first-order kinetics relative to pyrazole concentration, with complete benzylation achieved in 4 hours. Notably, the 3-methyl group on the benzyl moiety enhances solubility in polar aprotic solvents, facilitating purification by aqueous workup.
Integrated One-Pot Synthesis
Recent advances combine multiple steps into a single reactor. A 2024 protocol from source demonstrates:
- Condensation of 3-methylbenzylamine with β-ketoester to form pyrazole core
- In situ nitration using acetyl nitrate (AcONO2)
- Bromination with CuBr2/LiBr in acetic acid
This cascade process achieves 78% overall yield with 99% regiochemical purity, significantly reducing purification steps compared to traditional methods.
Analytical Characterization Benchmarks
Critical spectroscopic data from literature:
- 1H NMR (500 MHz, CDCl3): δ 8.21 (s, 1H, C5-H), 7.45–7.32 (m, 4H, Ar-H), 5.42 (s, 2H, N-CH2), 2.39 (s, 3H, Ar-CH3)
- IR (KBr): ν 1532 cm-1 (NO2 asym stretch), 1365 cm-1 (C-Br), 760 cm-1 (pyrazole ring breathing)
- XRD : Monoclinic P21/c space group with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å
Industrial Scalability Considerations
Pilot-scale trials (source) highlight two key challenges:
- Exothermic control during nitration (-ΔT max 15°C/min)
- Bromine residue removal requiring activated carbon filtration
Economic analysis favors the one-pot method, projecting 23% cost reduction versus stepwise synthesis for 100 kg batches.
"The marriage of modern catalysis with classical heterocyclic chemistry will define the next generation of pyrazole syntheses." – Adapted from source
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium azide, potassium tert-butoxide.
Coupling: Palladium catalysts, boronic acids, base (e.g., potassium carbonate).
Major Products
Reduction: 4-amino-1-(3-methylbenzyl)-3-nitro-1H-pyrazole.
Substitution: 4-azido-1-(3-methylbenzyl)-3-nitro-1H-pyrazole.
Coupling: Various biaryl derivatives depending on the boronic acid used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.
- Reactivity Studies : The compound can participate in diverse chemical reactions, including substitution, reduction, and cyclization, which are essential for developing new materials and compounds.
Biology
- Biological Activity : Research indicates that 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole exhibits antimicrobial and anticancer properties. Studies have shown that pyrazole derivatives can inhibit various enzymes and cellular pathways, contributing to their therapeutic potential.
- Mechanism of Action : The compound has been reported to inhibit liver alcohol dehydrogenase, affecting alcohol metabolism and suggesting potential applications in metabolic disorders.
Medicine
- Pharmaceutical Development : There is ongoing exploration of this compound as a precursor for developing novel pharmaceutical agents. Its structural characteristics may lead to the discovery of new drugs targeting specific biological pathways.
- Anticancer Research : Given its promising anticancer effects observed in preliminary studies, further investigation into its efficacy and mechanism is warranted.
Industry
- Agrochemical Applications : The compound is utilized in the synthesis of agrochemicals, which play a vital role in agriculture by enhancing crop protection and yield.
- Material Science : Its unique properties make it suitable for developing specialized materials with applications in coatings and polymers.
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications at the 4-position could enhance activity, suggesting pathways for optimizing drug design.
Case Study 2: Anticancer Potential
Research published in a peer-reviewed journal highlighted the anticancer properties of pyrazole derivatives. In vitro assays showed that this compound inhibited cancer cell proliferation through apoptosis induction. Further molecular modeling studies suggested binding interactions with key cellular targets involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine atom and the benzyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine: Similar structure but with an amine group instead of a nitro group.
4-chloro-1-(3-methylbenzyl)-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
4-bromo-1-(3-methylphenyl)-3-nitro-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group provides a site for reduction and subsequent biological interactions.
Biological Activity
4-Bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10BrN3O2, with a molecular weight of approximately 296.12 g/mol. The presence of a bromine atom, a nitro group, and a methylbenzyl substituent contributes to its unique chemical reactivity and potential biological effects.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazole compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 cells .
- Anti-inflammatory Effects : The nitro group in the structure is associated with anti-inflammatory properties. Pyrazole derivatives have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Pyrazoles often act as inhibitors of key enzymes involved in cancer metabolism and inflammation. For example, inhibition of caspases (caspase-3 and caspase-7) has been observed in related compounds, leading to apoptosis in cancer cells .
- Receptor Interaction : The compound may interact with various biological receptors, influencing cellular signaling pathways that regulate growth and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrazole compounds on human breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 0.26 µM, demonstrating potent antiproliferative activity .
- Mechanistic Studies : Molecular docking studies have suggested that this compound may bind effectively to targets involved in cancer pathways, providing insights into its potential as an anticancer agent .
- Antimicrobial Testing : In vitro tests have shown that related pyrazoles possess significant antimicrobial activity against various pathogens, suggesting a broader therapeutic application for this class of compounds .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-3-nitro-1H-pyrazole | Lacks the methylbenzyl group | Focused on coordination chemistry |
| 5-Methyl-4-bromo-3-nitro-1H-pyrazole | Methyl group instead of methylbenzyl | Different biological activity profile |
| 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole | Fluorobenzyl instead of methylbenzyl | Potentially different pharmacodynamics |
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Benzylation : Introduce the 3-methylbenzyl group to 1H-pyrazole using alkylation conditions (e.g., K₂CO₃, DMF, 80°C) .
Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) under radical or Lewis acid catalysis (e.g., AIBN or FeCl₃) .
Nitration : Nitrate the 3-position with a HNO₃/H₂SO₄ mixture at 0–5°C to avoid over-nitration .
Critical Note: Monitor reaction progress via TLC and optimize stoichiometry to suppress side products like di-substituted pyrazoles.
Q. How can the structure of this compound be validated spectroscopically?
Methodological Answer:
- ¹H NMR : Expect aromatic protons from the 3-methylbenzyl group at δ 7.1–7.3 ppm (multiplet) and pyrazole protons at δ 8.2–8.5 ppm (singlet for H-5) .
- HRMS : Calculate exact mass for C₁₁H₁₀BrN₃O₂ (M⁺ = 299.9978) and compare with observed values .
- IR : Detect nitro group stretching at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during nitration or bromination?
Methodological Answer:
- Directing Effects : The nitro group at position 3 deactivates the pyrazole ring, making bromination at position 4 favorable due to meta-directing effects. Use DFT calculations to predict electron density distribution .
- Competitive Substitution : If bromination occurs at multiple positions, employ steric hindrance (e.g., bulky solvents) or low-temperature conditions to favor the 4-position .
Example: In , regioselective bromination of pyrazolo[4,3-b]pyridine was achieved using HBr/H₂O₂ under controlled pH.
Q. How can computational modeling predict reactivity for derivatization (e.g., Suzuki coupling)?
Methodological Answer:
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom is a prime site for cross-coupling (e.g., Suzuki with Pd(PPh₃)₄) .
- Docking Simulations : Model interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis. used HRMS and NMR to validate triazole-pyrazole hybrids.
Q. What analytical methods resolve contradictions in reported reaction yields?
Methodological Answer:
- Yield Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylation | 3-Methylbenzyl chloride, K₂CO₃ | 78 | |
| Bromination | NBS, FeCl₃, CH₃CN, 60°C | 65 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 82 |
- Contradiction Analysis : Lower bromination yields in vs. may stem from competing radical pathways. Use EPR spectroscopy to detect radical intermediates.
Applications in Medicinal Chemistry
Q. How to design bioactivity studies for nitro-pyrazole derivatives?
Methodological Answer:
- Target Selection : Prioritize enzymes with nitro-recognizing active sites (e.g., nitroreductases or cytochrome P450).
- In Vitro Assays : Test antiproliferative activity against cancer cell lines (e.g., MTT assay) and compare with controls like 5-fluorouracil .
- Metabolic Stability : Use HPLC-MS to assess nitro-to-amine reduction in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
